N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS2/c17-10-4-6-11(7-5-10)22-9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)23-16/h1-7H,8-9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWNNLBTKFFPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions. This cyclization reaction forms the benzo[d]thiazole core.
Thioether Formation: The next step involves the formation of the thioether linkage. This can be achieved by reacting the benzo[d]thiazole derivative with 4-chlorothiophenol in the presence of a base such as potassium carbonate.
Amidation: The final step is the amidation reaction where the thioether intermediate is reacted with 3-bromopropanoyl chloride to form the desired propanamide compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing quinoxaline moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinoxaline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Quinoxaline derivatives have been explored for their neuroprotective effects against neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
Antimicrobial Properties
Quinoxaline-based compounds have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of vital metabolic pathways.
Material Science
Organic Electronics
The unique electronic properties of quinoxaline derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as electron transport materials has been a focus of research.
Polymer Chemistry
In polymer science, quinoxaline-containing monomers are utilized to develop high-performance polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their functionality in various applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several quinoxaline derivatives, including (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate. The results indicated that the compound exhibited IC values in the low micromolar range against multiple cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Neuroprotection
In an experimental model of neurodegeneration, researchers investigated the neuroprotective effects of this quinoxaline derivative. The study found that treatment with the compound significantly reduced markers of oxidative stress and inflammation in neuronal cultures exposed to neurotoxic agents.
Case Study 3: Organic Electronics
A recent publication highlighted the use of (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate as an electron transport layer in OLEDs. The device performance was enhanced compared to traditional materials, demonstrating improved efficiency and stability.
Mechanism of Action
The mechanism by which N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring and the thioether linkage are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-(Benzo[d]thiazol-2-yl)-3-(4-Methoxyphenyl)propanamide (Compound 11, )
- Structure : Differs by replacing the 4-chlorophenylthio group with a 4-methoxyphenyl moiety.
- Synthesis : Achieved via phosphorous trichloride and triethylamine catalysis, yielding 59% .
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-((4-Methoxyphenyl)thio)propanamide (CAS 941902-65-4, )
- Structure : Incorporates a methoxyphenylthio group and a benzothiazole-phenyl backbone.
- Properties : Molecular weight = 420.6; Smiles:
COc1ccc(SCCC(=O)Nc2ccccc2-c2nc3ccccc3s2)cc1. - Comparison : The methoxy substituent may reduce steric hindrance compared to chlorine, influencing target binding .
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide ()
- Structure : Contains an additional thiazolo-triazole ring system.
- Properties : Molecular weight = 548.1; XLogP3 = 7.3 (high lipophilicity).
- Implications : The extended heterocyclic system may enhance target affinity but reduce bioavailability .
Anticancer Activity
- Compound 7b () : IC50 = 1.61 μg/mL against HepG-2 cells.
- Compound 31 () : Potent KPNB1 inhibition and anticancer activity in cell assays.
- Target Compound : While direct data are unavailable, its chloro groups may enhance DNA intercalation or kinase inhibition .
Superoxide Inhibition
- Compound in : IC50 = 6.2 μM (vs. allopurinol standard).
Physicochemical Properties
Key Trends :
- Chlorine substituents increase molecular weight and lipophilicity (higher XLogP3).
Structure-Activity Relationships (SAR)
Chlorine vs. Methoxy : Chlorine enhances electrophilicity and metabolic stability but may reduce solubility. Methoxy improves solubility but decreases oxidative stability.
Thioether vs. Sulfonyl : Thioether groups (as in the target compound) offer flexibility and moderate polarity, whereas sulfonyl groups () increase acidity and hydrogen-bonding capacity.
Benzothiazole Core : Critical for π-π stacking interactions with biological targets; substitution at the 4-position (e.g., chlorine) fine-tunes steric and electronic effects .
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by recent research findings.
Structural Overview
The compound features a thiazole moiety linked to a propanamide structure, which is known to enhance biological activity through specific interactions with biological targets. The presence of chlorine substituents on both the benzo[d]thiazole and phenyl rings contributes to its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of thiazole derivatives on A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 1.98 µg/mL to 3.58 µg/mL, demonstrating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A431 | 1.98 |
| Compound 2 | A549 | 2.45 |
| Compound 3 | H1299 | 3.58 |
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Research has shown that compounds containing the thiazole ring can inhibit the growth of various bacteria and fungi.
Antibacterial Testing
In a comparative study, several thiazole derivatives were tested against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity, with some achieving comparable efficacy to standard antibiotics like norfloxacin .
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor.
Acetylcholinesterase Inhibition
Research indicates that thiazole-containing compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. One study reported an IC50 value of 2.7 µM for a related compound, suggesting that similar structures may possess significant AChE inhibitory activity .
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. These studies reveal that the compound interacts primarily through hydrophobic contacts, which are crucial for its biological activity.
Q & A
Q. Proposed Mechanisms :
- Anticonvulsant Activity : Interaction with voltage-gated sodium channels or GABA receptors, inferred from structural analogs showing dose-dependent seizure reduction in rodent models .
- Anticancer Potential : Inhibition of tubulin polymerization or topoisomerase II, validated via in vitro assays (e.g., MTT on HeLa cells) and molecular docking studies .
Experimental Validation : - Target Engagement : Radioligand binding assays or CRISPR-mediated gene knockout to identify critical targets .
- Pathway Analysis : Western blotting for apoptosis markers (e.g., caspase-3) or cell cycle regulators (e.g., cyclin D1) .
Advanced: How do structural modifications (e.g., halogen substitution) alter bioactivity compared to analogs?
- Chlorine vs. Fluorine : 4-Cl substituents enhance lipophilicity and membrane permeability compared to 4-F, improving CNS penetration in anticonvulsant models .
- Thioether vs. Sulfonyl : Thioether linkages (S-CH₂) increase metabolic stability over sulfonyl groups (SO₂), as shown in hepatic microsome assays .
Methodology : Comparative SAR studies using analogs with systematic substituent variations, analyzed via IC₅₀ values in target-specific assays .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Q. Strategies :
- Standardized Assays : Replicate studies under uniform conditions (e.g., cell line origin, serum concentration) to minimize variability .
- Computational Modeling : Molecular dynamics simulations (e.g., using GROMACS) to predict binding modes and explain potency differences across studies .
- Meta-Analysis : Pool data from multiple sources to identify trends (e.g., correlation between logP values and cytotoxicity) .
Basic: What methods optimize purity and yield during large-scale synthesis?
- Purification : Gradient elution in flash chromatography (hexane → ethyl acetate) removes unreacted intermediates. Recrystallization in ethanol/water mixtures enhances crystalline purity .
- Yield Optimization : Use of excess reagents (1.2–1.5 eq) in amide coupling steps and real-time monitoring via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .
Advanced: What pharmacokinetic challenges exist, and how are they addressed?
Q. Challenges :
- Low Solubility : LogP ~3.5 limits aqueous solubility. Use of co-solvents (e.g., PEG 400) or nanoformulation improves bioavailability .
- Metabolic Instability : CYP450-mediated oxidation of thioether groups. Deuterated analogs or prodrug strategies (e.g., ester masking) enhance half-life .
Methods : - In Vivo PK Studies : LC-MS/MS quantitation of plasma concentrations post-IV/oral dosing in rodents .
- Metabolite ID : HR-MS/MS to characterize Phase I/II metabolites .
Advanced: How is computational chemistry applied to study its interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to tubulin (PDB: 1SA0) or sodium channels (PDB: 6AGF) .
- QSAR Modeling : 3D descriptors (e.g., CoMFA) correlate substituent electronic effects with IC₅₀ values .
- MD Simulations : GROMACS trajectories (20 ns) assess binding stability and hydration effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
